N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core linked to an ethylamine substituent bearing indoline and thiophene moieties. The synthesis of such compounds typically involves condensation reactions between sulfonyl chlorides and amine intermediates. For example, outlines a general procedure (Method B) where an amine intermediate reacts with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride to yield the target compound with a reported 78% yield .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-30(26,17-7-8-20-21(14-17)28-12-11-27-20)23-15-19(22-6-3-13-29-22)24-10-9-16-4-1-2-5-18(16)24/h1-8,13-14,19,23H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDIXZXBWHDJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole using a suitable reducing agent such as sodium borohydride.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Dioxine Ring Formation: The dioxine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfonyl chloride.
Final Assembly: The final compound is assembled by linking the indoline, thiophene, and dioxine moieties through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may serve as a probe for studying enzyme interactions and protein-ligand binding due to its diverse functional groups.
Medicine
Medically, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the indoline and thiophene rings which are known for their conductive and light-absorbing properties.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The indoline and thiophene moieties could facilitate binding to hydrophobic pockets, while the sulfonamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be compared to the following analogs:
Structural Analogs and Their Properties
Key Observations
Substituent Effects on Physicochemical Properties: The dimethylamino analog (C₁₆H₂₀N₂O₄S₂, ) exhibits a lower molecular weight (368.5 g/mol) compared to the target compound, likely due to the absence of the indoline moiety. The pyridinyl-thiazole derivative (C₁₈H₁₇N₃O₄S₂, ) demonstrates higher thermal stability, with a boiling point of 633.4°C, attributed to the rigid thiazole ring and aromatic pyridine.
Spiro-annulated derivatives (e.g., compound 4f in ) show lower yields (36%), likely due to steric hindrance during cyclization.
The oxalamide analog () may exhibit altered binding kinetics due to its amide linkage, contrasting with the sulfonamide group’s electronegative properties.
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 420.51 g/mol. The structure comprises an indole moiety, a thiophene ring, and a sulfonamide group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃S |
| Molecular Weight | 420.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898433-50-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may function as a tyrosine kinase inhibitor , affecting various receptor tyrosine kinases (RTKs) involved in cellular signaling pathways that regulate cell proliferation and survival .
Key Mechanisms:
- Inhibition of RTK Activity : The compound has shown selectivity towards certain RTKs, which are crucial in cancer progression and metastasis.
- Modulation of Cell Signaling : By inhibiting RTK autophosphorylation, the compound can disrupt signaling pathways that lead to tumor growth.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indolinones have been documented to exhibit selective inhibition against various cancer cell lines at submicromolar concentrations .
Case Studies
- Study on Indolinone Derivatives :
-
Pharmacological Evaluation :
- Methodology : In vitro assays were conducted on different cancer cell lines.
- Results : The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against specific tumor types.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how is structural purity validated?
The compound is synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, and heterocyclic coupling. A typical procedure involves reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a secondary amine precursor (e.g., 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine) under anhydrous conditions in dichloromethane, with triethylamine as a base . Structural validation requires 1H/13C NMR to confirm regiochemistry (e.g., indoline-thiophene linkage) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Q. How are computational tools applied to predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties like HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces, which inform solubility and reactivity . Lipinski’s Rule of Five and SwissADME tools assess drug-likeness, focusing on logP (octanol-water partition coefficient), topological polar surface area (TPSA), and bioavailability . Experimental validation includes shake-flask methods for logP determination and UV-Vis spectroscopy for solubility profiling in PBS (pH 7.4) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Enzyme inhibition : Dose-response curves (IC50) against target enzymes (e.g., acetylcholinesterase, kinases) using fluorogenic substrates .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HepG2, MCF-7) with 72-hour incubation .
- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
Data normalization to positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Reaction optimization : Vary solvents (e.g., DMF vs. THF), temperature (0°C to reflux), and catalysts (e.g., DMAP for sulfonamide coupling) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., incomplete sulfonylation or dimerization) and adjust stoichiometry (e.g., 1.2:1 amine:sulfonyl chloride ratio) .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Compare IC50/MIC values across labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Assay variability control : Include internal controls (e.g., cell passage number ≤20, consistent serum batches) .
- Mechanistic studies : Use surface plasmon resonance (SPR) to validate target binding affinity and RNA-seq to identify off-target pathways .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicity?
- Abiotic degradation : Hydrolysis/photolysis studies under simulated sunlight (Xe lamp, λ > 290 nm) with LC-MS monitoring .
- Bioaccumulation : OECD 305 guideline using freshwater fish (e.g., Danio rerio) and bioconcentration factor (BCF) calculation .
- Microcosm assays : Soil/water systems spiked with the compound to assess microbial degradation kinetics via qPCR (16S rRNA for biomass) and GC-MS metabolite profiling .
Q. How can molecular docking and dynamics refine the understanding of structure-activity relationships (SAR)?
- Docking : Use AutoDock Vina or Glide to model ligand-receptor interactions (e.g., sulfonamide moiety binding to enzyme active sites) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
- SAR validation : Synthesize analogs with modified indoline/thiophene groups and correlate docking scores with experimental IC50 values .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Implement in-line FTIR for real-time reaction monitoring .
- Design of experiments (DoE) : Use response surface methodology (e.g., Box-Behnken design) to optimize temperature, solvent volume, and stirring rate .
- Batch consistency : Validate purity across 3 pilot batches (10-50 g scale) via DSC (melting point consistency ±2°C) and XRD (polymorph stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
